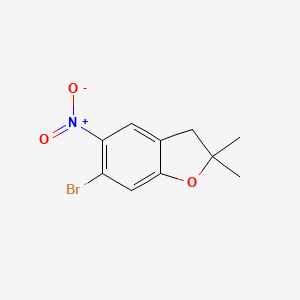

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran

Descripción general

Descripción

“6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran” is a chemical compound with the molecular formula C10H10BrNO3. It has a molecular weight of 272.10 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran” consists of a benzofuran ring substituted with bromo, nitro, and methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran” are not fully detailed in the sources I found. The compound has a molecular weight of 272.10 .Aplicaciones Científicas De Investigación

Polybrominated Dibenzofurans and Dioxins Studies have extensively explored the environmental presence and health impact of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally similar to 6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran. These compounds are byproducts in the manufacturing of brominated flame retardants and emerge during the combustion of these chemicals. They exhibit toxicity profiles akin to their chlorinated counterparts, inducing effects like hepatic enzyme induction and thymic atrophy in animal models. Moreover, these compounds tend to accumulate in fatty tissues and are excreted through feces, hinting at their persistence and potential for bioaccumulation in living organisms (Mennear & Lee, 1994), (Birnbaum, Staskal & Diliberto, 2003).

Formation and Emission in Combustion and Fires The formation pathways of PBDD/Fs and mixed halogenated dioxins and furans (PXDD/Fs) during the combustion of brominated flame retardants (BFRs) are well documented. These pathways include precursor formation, de novo synthesis, and dispersion of BFRs as impurities in various events such as industrial processes and accidental fires. The understanding of these pathways is crucial for assessing the environmental impact and designing strategies for mitigating the release of these harmful compounds into the environment (Zhang, Buekens & Li, 2016).

Use and Occurrence in Consumer Goods The occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food has been a growing concern. The review emphasizes the need for more comprehensive research on their occurrence, environmental fate, and toxicity to better understand their overall impact. Furthermore, the review pinpoints large knowledge gaps for numerous NBFRs, underlining the necessity for refined analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg & de Boer, 2020).

Brominated Dioxins as Emerging Health Hazards Brominated dioxins and furans, including PBDDs and PBDFs, are highlighted as emerging health hazards. The increasing use of brominated flame retardants has heightened concerns over environmental and health impacts, particularly as human and wildlife exposure to these contaminants is expected to rise. Despite limited exposure data, the similarity in toxicity profiles between brominated and chlorinated dioxins and furans suggests significant health risks (Piskorska-Pliszczynska & Maszewski, 2014).

Propiedades

IUPAC Name |

6-bromo-2,2-dimethyl-5-nitro-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-10(2)5-6-3-8(12(13)14)7(11)4-9(6)15-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYRQJADWGQZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2O1)Br)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)

![6,7-Dichloro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414498.png)

![3-[(3,5-Dichloro-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414499.png)

![6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1414501.png)

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)

![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)

acetonitrile](/img/structure/B1414514.png)